Methyl 3-methylenecyclobutanecarboxylate
Overview
Description
Methyl 3-methylenecyclobutanecarboxylate is a compound that belongs to the family of cyclobutane derivatives, which are known for their unique chemical properties due to the strained four-membered ring structure. These compounds are of significant interest in synthetic organic chemistry for their potential applications in creating complex molecular architectures.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to the formation of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, showcasing the potential for synthesizing complex cyclobutane structures using light-induced reactions . Anionic polymerization using tert-butyllithium and aluminum bisphenoxide has been employed to synthesize polymers from methyl bicyclobutane-1-carboxylate, indicating the versatility of cyclobutane derivatives in polymer chemistry . Additionally, the synthesis of methyl 3-methylcyclobutene-1-carboxylate from N-(1-propenyl)piperidine and methyl acrylate followed by methylation and base treatment demonstrates another pathway to cyclobutane derivatives .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can exhibit a planar or puckered conformation. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate reveals a slightly distorted square-planar arrangement of the central ring . Methylenecyclobutane has been studied using electron diffraction and spectroscopy, showing large-amplitude ring-puckering motion .
Chemical Reactions Analysis
Cyclobutane derivatives participate in various chemical reactions. The photocycloaddition of methyl chromonecarboxylates with alkenes to form cyclobutane adducts is an example of the reactivity of these compounds under light irradiation . The Baeyer–Villiger oxidation of 2-methylenecyclobutanones to 4-methylenebutanolides using (PhSe)2 and H2O2 at room temperature is another reaction showcasing the chemical versatility of cyclobutane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their strained ring structure. The crystal packing in the structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions, highlighting the importance of non-covalent interactions in the solid state . The polymerization of methyl 3-methylcyclobutene-1-carboxylate results in polymers with specific thermal properties, which are determined by the nature of the cyclobutane ring and the substituents attached to it .
Scientific Research Applications
Synthesis and Chemical Reactions
Cyclobutene Reactions : Methyl 3-formylcyclobutene-3-carboxylate, related to Methyl 3-methylenecyclobutanecarboxylate, was synthesized and used to study electrocyclic reactions, contributing to our understanding of ring-opening dynamics in organic chemistry (Niwayama & Houk, 1992).
Small-Ring Compounds Synthesis : Methylenecyclobutene, synthesized from derivatives like 3-methylenecyclobutanecarboxylic acid, plays a role in understanding molecular-orbital theory and polymerization processes (Applequist & Roberts, 1956).
Conformationally Restricted Amino Acids : Methyl 3-methylenecyclobutanecarboxylate was used in synthesizing new spiro[2.3]hexane amino acids, analogs of γ-aminobutyric acid, showing potential in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Dimerisation and Ring-Opening Studies : Studies involving methyl 3,3-dimethylcyclopropenecarboxylate, related to Methyl 3-methylenecyclobutanecarboxylate, shed light on dimerisation and ring-opening reactions, contributing to the field of organic synthesis (Baird et al., 1987).
Biochemical and Environmental Applications
DNA Damage Repair Mechanisms : Studies on Escherichia coli AlkB, which repairs DNA alkylation damage, involve understanding the chemistry of methylated compounds, where derivatives like Methyl 3-methylenecyclobutanecarboxylate can play a role in mechanistic insights (Trewick et al., 2002).
Organic Pollutant Degradation : Research into degrading organic pollutants like methylene blue, tetracycline, and rhodamine b using ferromanganese oxide in aqueous medium, where molecules like Methyl 3-methylenecyclobutanecarboxylate could be studied for their interactions with such systems (Kabel et al., 2021).
Pharmaceutical and Material Science
- Drug Candidate Compound Synthesis : Scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry highlights the role of Methyl 3-methylenecyclobutanecarboxylate derivatives in pharmaceutical synthesis (Yamashita et al., 2019).
Safety And Hazards
The safety information available indicates that Methyl 3-methylenecyclobutanecarboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
methyl 3-methylidenecyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h6H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTXCSCDKIANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453305 | |
Record name | Methyl 3-methylenecyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylenecyclobutanecarboxylate | |
CAS RN |
15963-40-3 | |
Record name | Methyl 3-methylenecyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methylenecyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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